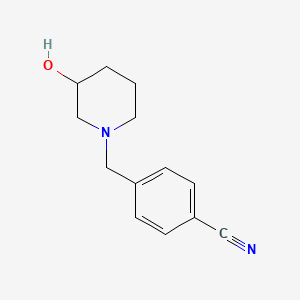

4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile

Description

Properties

IUPAC Name |

4-[(3-hydroxypiperidin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-8-11-3-5-12(6-4-11)9-15-7-1-2-13(16)10-15/h3-6,13,16H,1-2,7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYYUGVJLHTOFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301243602 | |

| Record name | 4-[(3-Hydroxy-1-piperidinyl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044769-69-8 | |

| Record name | 4-[(3-Hydroxy-1-piperidinyl)methyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044769-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3-Hydroxy-1-piperidinyl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 3-hydroxypiperidine under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Agent:

4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile is being investigated for its potential as a therapeutic agent in the treatment of various conditions, particularly due to its ability to interact with specific biological targets. The piperidine moiety is known for its versatility in drug design, contributing to the compound's potential efficacy in modulating receptor activity.

Ligand Development:

The compound serves as a promising candidate for developing ligands that can bind to neurotransmitter receptors. Its structure allows for modifications that can enhance binding affinity and selectivity, making it a valuable tool in pharmacological studies aimed at understanding receptor mechanisms and developing new drugs.

Biological Research

Receptor Interaction Studies:

Research has focused on the interactions between this compound and various receptors, including those involved in neurological processes. Studies have indicated that compounds with similar structures can exhibit significant activity at dopamine and serotonin receptors, suggesting that this compound may also have similar properties.

In Vitro Studies:

In vitro experiments have been conducted to assess the biological activity of this compound. These studies typically involve evaluating its effects on cell lines or isolated tissues to determine its pharmacological profile, including cytotoxicity, receptor binding affinity, and signal transduction pathways.

Industrial Applications

Synthesis of Specialty Chemicals:

In industrial chemistry, this compound can be utilized as an intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for further chemical transformations that are valuable in producing specialty chemicals used in various applications.

Research and Development:

The compound's role as a precursor in the synthesis of other chemical entities underscores its importance in research and development within pharmaceutical and chemical industries. The ability to modify its structure while maintaining core functionalities makes it a versatile building block for new compounds.

Case Studies

| Study Focus | Findings |

|---|---|

| Receptor Binding | Investigated the binding affinity of this compound at dopamine receptors, showing moderate affinity compared to known ligands. |

| Cytotoxicity Assays | Evaluated using various cancer cell lines; results indicated selective cytotoxicity, warranting further investigation into its mechanism of action. |

| Synthetic Routes | Developed efficient synthetic pathways utilizing this compound as a key intermediate, highlighting its utility in producing related pharmacologically active compounds. |

Mechanism of Action

The mechanism of action of 4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Hydrophilicity: The hydroxyl group in the target compound enhances polarity compared to its hydroxymethyl () or aminomethyl () analogues .

Stability and Reactivity

- Hydroxypiperidine vs. Hydroxymethyl : The target compound’s 3-hydroxyl group may confer susceptibility to oxidation or dehydration under acidic conditions, whereas the hydroxymethyl group in offers greater stability .

- Salt Stability : The hydrochloride salt in may degrade under basic conditions, limiting formulation options compared to the neutral target compound .

Biological Activity

4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile, a compound with the molecular formula C13H16N2O, has garnered attention in the pharmaceutical and medicinal chemistry fields for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound is characterized by a piperidine ring substituted with a hydroxymethyl group and a benzonitrile moiety. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or inverse agonist at certain histamine receptors, similar to other compounds in the piperidine class . The modulation of these receptors can influence neurotransmission and other cellular processes.

Pharmacological Effects

- Neurotransmission Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly in the central nervous system (CNS). This modulation could lead to therapeutic effects in conditions such as anxiety and depression.

- Enzyme Inhibition : Research indicates that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in cholinergic signaling . This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's.

Case Studies

- Histamine Receptor Studies : In a study focused on 4-oxypiperidine derivatives, compounds similar to this compound were evaluated for their binding affinities to histamine receptors. Some exhibited nanomolar affinities, indicating strong potential for CNS applications .

- Antitumor Activity : Another study highlighted the compound's potential as an antitumor agent through its interaction with various cellular pathways involved in cancer proliferation . The results demonstrated that derivatives of this compound could inhibit tumor growth in specific cancer cell lines.

Table 1: Biological Activity Summary of this compound

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, 4-(bromomethyl)benzonitrile can react with 3-hydroxypiperidine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the target compound. Optimization involves varying solvents (DMF vs. acetonitrile), reaction times, and stoichiometric ratios .

- Analytical Validation : Confirm product purity via UPLC-MS (e.g., tR = 1.47 min, m/z calculated for C14H17N2O: 229.13) and <sup>1</sup>H/<sup>13</sup>C NMR to verify substitution patterns .

Q. How can the crystallographic structure of this compound be resolved, and what software is recommended for refinement?

- Experimental Design : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Data collection at 100 K minimizes thermal motion artifacts.

- Refinement Tools : SHELXTL (Bruker AXS) or open-source SHELXL for structure solution and refinement. Analyze chair conformations of piperidine rings and van der Waals interactions in crystal packing .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work under fume hoods to prevent inhalation of dust/aerosols.

- Waste Disposal : Collect organic waste separately and neutralize with activated carbon before disposal by licensed agencies .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-hydroxypiperidinyl group influence the compound’s reactivity in catalytic applications?

- Mechanistic Insight : The hydroxyl group enhances hydrogen-bonding capacity, potentially stabilizing transition states in catalysis. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity in cross-coupling reactions .

- Experimental Validation : Compare catalytic performance with analogs lacking the hydroxyl group (e.g., 4-((piperidin-1-yl)methyl)benzonitrile) in model reactions like Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from dynamic conformational changes in solution?

- Dynamic NMR (DNMR) : Perform variable-temperature <sup>1</sup>H NMR (e.g., 25–60°C in DMSO-d6) to observe coalescence of split peaks, indicating rotational barriers in the piperidinyl group .

- Computational Modeling : Use molecular dynamics simulations (e.g., Gaussian 16) to correlate experimental splitting with predicted energy barriers for ring puckering .

Q. How can this compound be integrated into covalent organic frameworks (COFs) for photocatalytic applications?

- Synthetic Approach : Functionalize the nitrile group via Schiff-base condensation with aldehydes (e.g., 4-formylbenzonitrile) to form imine-linked COFs. Characterize porosity via BET surface area analysis .

- Photocatalytic Testing : Evaluate oxidative coupling of amines under visible light (λ > 420 nm) with COFs as heterogeneous catalysts. Monitor reaction kinetics via GC-MS .

Q. What in vitro assays are suitable for assessing the compound’s bioactivity, particularly in modulating kinase or protease targets?

- Assay Design : Use fluorescence polarization (FP) assays for kinase inhibition screening (e.g., EGFR or PI3K). For protease inhibition, employ FRET-based substrates (e.g., caspase-3).

- Data Interpretation : Compare IC50 values with structurally related compounds to establish SAR trends. Validate hits via SPR (surface plasmon resonance) for binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.